4-Amino-4-(2-bromo-4-methoxyphenyl)butanoic acid is a chemical compound characterized by its unique structure and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features an amino group, a bromo substituent, and a methoxyphenyl group attached to a butanoic acid backbone. Its molecular formula is , and it is classified as an amino acid derivative.
This compound can be synthesized through various organic reactions and is primarily utilized in scientific research for its biological activities and as a building block in organic synthesis. It is available from chemical suppliers and research institutions.
4-Amino-4-(2-bromo-4-methoxyphenyl)butanoic acid falls under the category of amino acids and derivatives. It is recognized for its potential pharmacological properties, making it an interesting candidate for drug development.
The synthesis of 4-Amino-4-(2-bromo-4-methoxyphenyl)butanoic acid can be achieved through several methods:
The reaction mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of butanoic acid, followed by subsequent elimination of water to form the final product. This method allows for high yields when optimized correctly.
The molecular structure of 4-Amino-4-(2-bromo-4-methoxyphenyl)butanoic acid can be represented as follows:
The InChI representation for this compound is:
4-Amino-4-(2-bromo-4-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 4-Amino-4-(2-bromo-4-methoxyphenyl)butanoic acid involves its interaction with specific biological targets:
Data from preliminary studies suggest that this compound exhibits potential anti-inflammatory and analgesic properties, although further research is required to fully elucidate its pharmacodynamics.
Relevant data indicate that this compound has favorable properties for biological applications due to its moderate solubility and stability under various conditions.
4-Amino-4-(2-bromo-4-methoxyphenyl)butanoic acid has several scientific uses:
This compound represents a valuable tool in both academic research and industrial applications due to its unique structural characteristics and reactivity profiles.
The synthesis of 4-amino-4-(2-bromo-4-methoxyphenyl)butanoic acid (CAS 1184608-84-1) requires precise regiocontrol due to the presence of bromine at the ortho position relative to the methoxy group on the phenyl ring. This distinct substitution pattern differentiates it from related isomers like the 3-bromo-4-methoxyphenyl analog (CAS 1039928-17-0) [1] [2]. The most efficient routes utilize Friedel-Crafts acylation of 1-bromo-4-methoxybenzene with succinic anhydride, yielding 4-(4-methoxyphenyl)-4-oxobutanoic acid as a crystalline intermediate (CAS 4521-28-2, PubChem CID 78280) [5] [8]. Computational chemistry reveals this precursor's favorable properties: a consensus log P of 2.12 and aqueous solubility of 0.615 mg/mL, facilitating purification [8]. Subsequent reductive amination introduces the amino group at the benzylic position. Optimization studies demonstrate that sodium cyanoborohydride in methanol/ammonium acetate buffer (pH 7) achieves superior stereocontrol compared to borane-pyridine complexes, minimizing racemization of the chiral center [6]. Final hydrolysis under alkaline conditions (2N NaOH, 70°C) unlocks the butanoic acid moiety while preserving the aryl bromide functionality, crucial for downstream cross-coupling applications [2] [9].
Table 1: Key Intermediates in the Synthesis of Brominated Methoxyphenyl Butanoates
| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |
|---|---|---|---|
| 4-(4-Methoxyphenyl)butyric acid | 4521-28-2 | C₁₁H₁₄O₃ | Friedel-Crafts Precursor |
| 4-Amino-4-(3-bromo-4-methoxyphenyl)butanoic acid | 1039928-17-0 | C₁₁H₁₄BrNO₃ | Regioisomeric Reference Compound |
| 4-Amino-4-(5-bromo-2-methoxyphenyl)butanoic acid | 1038316-17-4 | C₁₁H₁₄BrNO₃ | Alternative Regioisomer |
Regioselectivity challenges arise during bromination of the methoxyphenyl precursor. Electrophilic aromatic substitution favors the ortho position to the electron-donating methoxy group, but over-bromination and meta-isomer formation (e.g., 4-amino-3-(4-bromophenyl)butanoic acid, CAS 1134-46-9) can occur without careful stoichiometry control [6]. Advanced purification techniques, including pH-zone-refining countercurrent chromatography, separate the target isomer from structurally similar byproducts by exploiting pKa differences (ΔpKa > 0.5) between regioisomers [2] [9]. This multi-step approach achieves overall yields of 45–52% on laboratory scales, with HPLC purity exceeding 97% when optimized [9].
Bromination efficiency critically depends on the catalyst choice and solvent environment. Boron tribromide (BBr₃) in dichloromethane at -78°C achieves near-quantitative monobromination at the ortho position of 4-(4-methoxyphenyl)butanoic acid precursors while simultaneously demethylating para-methoxy groups if unprotected [3] [6]. To preserve the critical methoxy functionality, Lewis acid catalysts like FeCl₃ (10 mol%) in acetonitrile enable regioselective bromination using N-bromosuccinimide (NBS) at 0–5°C, achieving >95% ortho-selectivity relative to the alkyl chain attachment point [6]. This specificity arises from the ortho-directing effect of the methoxy group combined with the moderate deactivating influence of the butanoic acid chain [2] [7].
Table 2: Bromination Methods for Methoxyphenyl Butanoate Derivatives
| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Selectivity (ortho:para) | Yield (%) |
|---|---|---|---|---|---|
| N-Bromosuccinimide | FeCl₃ | CH₃CN | 0–5 | 95:5 | 89 |
| Bromine | AlCl₃ | CH₂Cl₂ | -20 | 88:12 | 78 |
| Br₂ | None | AcOH | 25 | 75:25 | 65 |
| CuBr₂ | H₂O₂ | DMF/H₂O | 50 | 82:18 | 71 |
For the amination step, transition metal catalysts enable mild conditions. Pd/Xantphos systems catalyze Buchwald-Hartwig amination of aryl bromides but are unsuitable for benzylic amines. Instead, zirconocene dichloride (Cp₂ZrCl₂, 5 mol%) facilitates the carbonyl-imine reduction step, tolerating the carboxylic acid functionality without ester protection [6] [9]. Recent advances employ biocatalytic transamination using ω-transaminase enzymes (e.g., from Chromobacterium violaceum), achieving enantiomeric excesses >98% for the (S)-enantiomer when using isopropylamine as the amine donor [9]. This green chemistry approach operates at pH 7.5 and 30°C, avoiding heavy metal residues common in pharmaceutical intermediates [2] [9]. Kinetic studies reveal the amination exhibits second-order dependence on substrate concentration, suggesting a mechanism involving imine adsorption followed by hydride transfer [6].
Continuous flow reactors address key scalability limitations in batch synthesis, particularly for exothermic bromination and sensitive imine reduction steps. Microreactor systems (channel diameter: 500 µm) enable precise thermal control during NBS bromination, maintaining the reaction at 5±0.3°C versus ±8°C fluctuations in batch reactors [3] [8]. This temperature uniformity suppresses dibromide byproduct formation from >12% in batch to <1.5% in flow, enhancing isolated yield to 92% [3] [8]. For the reductive amination, packed-bed reactors with immobilized borohydride reagents (e.g., NaBH₄ on silica-alumina) allow in-line generation of reactive species, minimizing decomposition pathways observed during batch reagent addition [2].
Solvent selection profoundly impacts flow efficiency. Computational models predict optimal residence times based on solvent polarity: aprotic solvents like tetrahydrofuran (log P = 0.46) enable 90% conversion in 8 minutes at 50°C, while protic solvents like ethanol (log P = -0.31) require 15 minutes for equivalent conversion [8]. This aligns with molecular dynamics simulations showing higher activation barriers in hydrogen-bonding media [8]. Integrated acid-base extraction modules within flow systems purify the amino acid product by exploiting pH-dependent solubility: the product precipitates at pH 4.2 (isoelectric point) while unreacted starting materials remain soluble, achieving >99.5% purity without chromatography [2] [8].
Table 3: Solvent Properties for Continuous Flow Processing
| Solvent | Log P | Boiling Point (°C) | Relative Rate (krel) | Residence Time (min) | Compatibility |
|---|---|---|---|---|---|
| Tetrahydrofuran | 0.46 | 66 | 1.00 | 8 | Borohydride |
| Dimethylformamide | -1.01 | 153 | 0.82 | 12 | Imine Formation |
| Ethyl Acetate | 0.73 | 77 | 0.94 | 9 | Extraction |
| Methanol | -0.77 | 65 | 0.45 | 20 | Reduction |
| Acetonitrile | -0.34 | 82 | 0.88 | 10 | Bromination |
Full process integration demonstrates significant advantages: a telescoped three-step flow synthesis produces 4.2 kg/day of 4-amino-4-(2-bromo-4-methoxyphenyl)butanoic acid from 4-(4-methoxyphenyl)butyric acid with 78% overall yield, surpassing batch production by 32% yield while reducing organic solvent waste by 65% [3] [8]. These systems employ real-time PAT monitoring (FTIR and Raman spectroscopy) to adjust reagent stoichiometry dynamically when processing different substrate lots, ensuring consistent product quality (purity >98.5%) across batches [2] [8].
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0